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Compound of Interest

Compound Name: N,2-dimethyl-5-nitrobenzamide
CAS No.: 862470-06-2
Cat. No.: B3159480
Get Quote
. J

Executive Summary & Compound Profile

N,2-dimethyl-5-nitrobenzamide is a critical intermediate in the synthesis of bioactive
scaffolds. Its spectral signature is dominated by the strong electron-withdrawing nitro group in
the 5-position, modulated by the steric influence of the ortho-methyl group.

CAS Number: 862470-06-2[1][2]

Molecular Formula:

Molecular Weight: 208.21 g/mol

Key Chromophores: Nitrobenzene moiety, secondary amide.

Comparative Spectral Overview

The following table contrasts the target compound with its closest structural analogs to facilitate
identification.
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(Note: Values for the target compound are derived from structural analog analysis and
substituent auxochromic calculations.)

Theoretical Spectral Analysis

The UV-Vis spectrum of N,2-dimethyl-5-nitrobenzamide is governed by two competing
electronic effects: electronic conjugation and steric inhibition of resonance.

Electronic Transitions

e Transition (Benzene Ring + Nitro): The dominant band appears in the 260-270 nm region.
This arises from the charge transfer between the benzene ring and the electron-withdrawing
nitro group at the 5-position.

o Transition (Nitro/Amide): A weaker, broad shoulder is typically observed around 300-310 nm.
This corresponds to the forbidden transition of the lone pair electrons on the nitro oxygen
and amide oxygen.

The "Ortho Effect" (Steric Hindrance)

Unlike para-substituted isomers (e.g., N-methyl-4-nitrobenzamide), the 2-methyl group in this
compound exerts significant steric pressure on the amide moiety.
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e Consequence: The amide bond is forced out of coplanarity with the benzene ring.

o Spectral Result: This deconjugation results in a hypsochromic shift (blue shift) and a
hypochromic effect (lower intensity) compared to the unhindered 4-nitro isomer.

Structural Logic Diagram

The following diagram illustrates the synthesis and electronic relationship between the
precursor and the target amide.
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Click to download full resolution via product page

Caption: Synthetic pathway and structural comparison. The target compound is synthesized via
acid chloride activation, retaining the ortho-methyl steric bulk.

Experimental Protocols

To ensure data integrity and reproducibility, the following self-validating protocols are
recommended.

Protocol A: Standard Solution Preparation

Objective: Prepare a 50 uM stock solution for UV-Vis analysis.
¢ Weighing: Accurately weigh 10.4 mg of N,2-dimethyl-5-nitrobenzamide.

 Dissolution: Dissolve in 10 mL of HPLC-grade Methanol (MeOH) in a volumetric flask.
Sonicate for 2 minutes to ensure complete dissolution.

e Dilution: Take 1.0 mL of this stock and dilute to 100 mL with MeOH. Final concentration =
~50 uM.

o Validation Step: The solution must be visually clear. If turbidity is observed, filter through a
0.22 um PTFE filter.
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Protocol B: UV-Vis Measurement Workflow

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary
60).

o Baseline Correction: Fill two quartz cuvettes (1 cm path length) with pure MeOH. Run a
baseline correction from 200 nm to 400 nm.

o Sample Measurement: Replace the sample cuvette with the prepared 50 uM solution.
o Parameters:

o Scan Speed: Medium (approx. 200 nm/min)

o Bandwidth: 1.0 nm

o Data Interval: 0.5 nm
» Data Processing: Determine

using the first derivative method to resolve the shoulder peaks.

Protocol C: Solvatochromic Shift Test (Polarity Check)

This test confirms the presence of the nitro-amide interaction.
o Prepare samples in Cyclohexane (Non-polar) and Acetonitrile (Polar Aprotic).
o Expected Result:

o Cyclohexane: Vibrational fine structure may appear;

shifts to ~260 nm.

o Acetonitrile: Loss of fine structure; Red shift of the

band due to stabilization of the excited state.

Synthesis & Impurity Identification
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When synthesizing this compound, UV-Vis is a primary tool for monitoring reaction
completeness.

Reaction Monitoring Logic
 Starting Material (Acid):
at 262 nm.

e Product (Amide):

shifts slightly to 265 nm, but the extinction coefficient (

) increases due to the amide resonance contribution.

o Key Impurity (2-Methyl-5-nitroaniline): If the reaction over-hydrolyzes or degrades, an amine
impurity may form. This shows a distinct bathochromic shift to ~350 nm (yellow color) due to
the strong amino-nitro conjugation.

Start: 2-Methyl-5-nitrobenzoic Acid
(Amax ~262 nm)

:

Amidation Reaction

Success o -Degradation/Hydrolysis
“a
Product: N,2-Dimethyl-5-nitrobenzamide Impurity: 2-Methyl-5-nitroaniline
(Amax ~265 nm, Higher ¢) (Amax ~350 nm)

Click to download full resolution via product page

Caption: Spectral shift logic for reaction monitoring. Appearance of a 350 nm band indicates
degradation to the aniline derivative.

References

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b3159480/docs?utm_src=pdf-body-img#technical-guide-uv-vis-absorption-spectra-of-n-2-dimethyl-5-nitrobenzamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3159480?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

» Sigma-Aldrich.N,2-Dimethyl-5-nitrobenzamide Product Data & CAS 862470-06-2.[1]
Available at:

e NIST Chemistry WebBook.UV/Visible Spectra of Nitrobenzamide Derivatives. National
Institute of Standards and Technology. Available at: [Link]

e Leyva, V., etal. (2011). "A comparative analysis of the UV/Vis absorption spectra of
nitrobenzaldehydes." Physical Chemistry Chemical Physics, 13(10), 4269-4278. (Provides
theoretical basis for nitro-aromatic transitions). Available at: [Link]

e PubChem.Compound Summary for CID 4377758 (Methyl 2-methyl-5-nitrobenzoate).
National Center for Biotechnology Information. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: UV-Vis Absorption Spectra of N,2-
Dimethyl-5-nitrobenzamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3159480/docs#technical-guide-uv-vis-absorption-
spectra-of-n-2-dimethyl-5-nitrobenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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